5-(azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1-[(4-chlorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-16-7-5-15(6-8-16)13-20-14-17(9-10-18(20)22)25(23,24)21-11-3-1-2-4-12-21/h5-10,14H,1-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYFNZGTNVJTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Molecular Formula
- C : 18
- H : 22
- Cl : 1
- N : 2
- O : 2
- S : 1
Molecular Weight
- Approximately 363.89 g/mol
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It has been shown to modulate enzyme activity involved in inflammatory pathways, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated its ability to inhibit specific pro-inflammatory cytokines, which are critical in the pathogenesis of inflammation.
Enzyme Inhibition
The compound has been identified as an effective inhibitor of certain enzymes, including those involved in metabolic pathways related to pain and inflammation. For instance, it may interact with cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins that mediate pain and inflammation.
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Its interaction with NMDA receptors indicates potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Synthesis and Derivatives
The synthesis of 5-(azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions, including:
- Formation of the azepane ring.
- Introduction of the sulfonyl group.
- Construction of the dihydropyridinone core.
Additionally, various derivatives of this compound have been synthesized to enhance its pharmacological profile. These derivatives often exhibit improved potency or selectivity for specific biological targets.
Case Study: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, a common method for assessing anti-inflammatory activity. The results indicated a dose-dependent response, highlighting its potential utility in clinical settings for managing acute inflammatory responses.
Case Study: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal cell death and improved cognitive function as assessed by behavioral tests. These findings support its role as a neuroprotective agent and warrant further investigation into its mechanisms of action .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
SR 144528 (Cannabinoid CB2 Receptor Antagonist)
SR 144528, a selective CB2 receptor antagonist, shares functional similarities with compounds targeting sulfonyl-containing receptor systems. Key comparisons include:
The azepane sulfonyl group in the target compound may mimic sulfonamide interactions in SR 144528, though its receptor targets remain speculative without direct data.
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone (Metconazole Intermediate)
This compound, an intermediate in fungicide synthesis, shares the 4-chlorophenylmethyl group but differs in core structure and application :
The shared 4-chlorophenylmethyl group highlights its versatility in divergent applications, though the dihydropyridinone core may confer distinct electronic properties compared to the cyclopentanone system.
Research Findings and Hypotheses
- Receptor Selectivity : The azepane sulfonyl group may enhance binding to sulfonyl-dependent targets (e.g., kinases, GPCRs), akin to SR 144528’s CB2 antagonism . However, the absence of direct binding assays for the target compound limits validation.
- Metabolic Stability : The 4-chlorophenylmethyl group likely improves metabolic stability, as seen in agrochemical intermediates , though its impact on pharmacokinetics in pharmaceuticals requires study.
Preparation Methods
Dearomatization of Pyridine Derivatives
The dihydropyridinone core is synthesized via regioselective dearomatization of pyridine precursors. Nickel-catalyzed hydroboration has emerged as the most effective method:
- Substrate Activation : Pyridine reacts with HBpin (pinacolborane) in the presence of (IPr)CuFp catalyst, forming a 1,4-dihydropyridine intermediate.
- Oxidative Workup : Treatment with aqueous H₂O₂ converts the boronate ester to a ketone, yielding 1,2-dihydropyridin-2-one.
Optimized Conditions :
Position-Specific Functionalization
Installation of 4-Chlorobenzyl Group
Alkylation at position 1 employs Ullmann-type coupling under mild conditions:
- Substrate : 5-Azido-1,2-dihydropyridin-2-one
- Reagent : 4-Chlorobenzyl bromide (1.2 equiv)
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Base : Cs₂CO₃ in DMF at 80°C
- Yield : 67%
Critical Consideration :
Electron-deficient pyridones require polar aprotic solvents to prevent N-oxide formation. Microwave-assisted conditions (100°C, 30 min) improve yields to 74%.
Azepane-1-Sulfonyl Group Introduction
Sulfonylation at position 5 proceeds via a two-step sequence:
Step 1: Sulfur Trioxide Complex Formation
- Reagent: SO₃·Pyridine complex (2.5 equiv)
- Solvent: CH₂Cl₂ at 0°C
- Reaction Time: 2 h
Step 2: Amine Coupling
Mechanistic Insight :
The reaction proceeds through a nucleophilic aromatic substitution (SₙAr) mechanism, with the electron-withdrawing ketone group activating position 5 for sulfonation.
Process Optimization and Troubleshooting
Regioselectivity Challenges
Competing sulfonation at position 3 is mitigated by:
- Steric Guidance : Bulkier solvents (t-BuOH) favor position 5 by 6:1 selectivity
- Electronic Effects : Pre-complexation with BF₃·OEt₂ increases electrophilicity at C5
Table 2: Solvent Effects on Regioselectivity
| Solvent | C5:C3 Ratio | Yield (%) |
|---|---|---|
| DCM | 3.2:1 | 72 |
| THF | 4.1:1 | 68 |
| t-BuOH | 6.7:1 | 65 |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 6.89 (s, 1H, H-3)
- δ 4.52 (s, 2H, N-CH₂-Ar)
- δ 3.21–3.15 (m, 4H, azepane-H)
HRMS (ESI+) :
Industrial-Scale Considerations
Continuous Flow Synthesis
A telescoped process combining steps 2–4 achieves 93% conversion with:
- Reactor Type : Packed-bed with immobilized Cu catalyst
- Residence Time : 8.5 min
- Throughput : 12 kg/day
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated sulfonylation using eosin Y catalyst:
- Conditions : 450 nm LED, DMSO, rt
- Yield : 58% (preliminary)
- Advantage : Avoids SO₃ handling
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 5-(azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one?
The synthesis typically involves multi-step reactions starting with pyridin-2-yl-4-oxobutanal derivatives and functionalizing the azepane-sulfonyl and 4-chlorophenylmethyl groups. Key steps include:
- Sulfonylation : Reaction of the dihydropyridinone intermediate with azepane sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Benzylation : Coupling the 4-chlorophenylmethyl group via nucleophilic substitution using NaH as a base in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Critical parameters : Temperature control during exothermic steps, solvent polarity for intermediate solubility, and pH adjustment (e.g., NaHCO₃ wash to remove acidic byproducts) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?
Q. How does the 4-chlorophenylmethyl group influence the compound's physicochemical properties?
The 4-chlorophenyl group enhances lipophilicity (calculated logP ≈ 3.2), improving membrane permeability. The electron-withdrawing Cl atom stabilizes the benzylic position, reducing oxidative degradation. This group also contributes to π-π stacking interactions in target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from:
- Assay conditions : Variations in buffer pH (e.g., 4.6 vs. 7.4) or co-solvents (DMSO concentration ≤1% recommended) .
- Target conformation : Use molecular dynamics simulations to compare binding poses in crystallographic vs. solution-state targets .
- Purity validation : Re-evaluate compound purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and confirm with orthogonal methods (e.g., elemental analysis) .
Q. What strategies are effective for optimizing the dihydropyridinone scaffold to improve metabolic stability without compromising activity?
- Ring saturation : Introduce methyl groups at C3/C5 of the dihydropyridinone to hinder CYP450 oxidation .
- Sulfonyl group modification : Replace azepane with a spirocyclic amine to reduce off-target binding while retaining sulfonyl hydrogen-bonding capacity .
- Prodrug approaches : Mask the 2-oxo group as a phosphate ester to enhance aqueous solubility for in vivo studies .
Q. How can researchers design experiments to evaluate the impact of substituent variation (e.g., azepane vs. piperidine) on target selectivity?
- Analog synthesis : Prepare derivatives with piperidine, morpholine, or pyrrolidine sulfonyl groups .
- Binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (KD) against primary and off-targets (e.g., kinases, GPCRs).
- Computational docking : Compare binding energies and interaction profiles (e.g., azepane’s 7-membered ring vs. piperidine’s 6-membered ring) using Schrödinger Suite or AutoDock .
Q. What methodologies are recommended for analyzing environmental stability and degradation pathways of this compound?
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. The sulfonyl group is prone to hydrolysis at pH > 8 .
- Photodegradation : Expose to UV light (254 nm) and identify radicals or cleavage products using ESR and GC-MS .
- Ecotoxicology : Assess acute toxicity in Daphnia magna (48-h EC₅₀) and biodegradability via OECD 301F test .
Methodological Considerations
Q. How should researchers address low yields during the final coupling step of the synthesis?
- Catalyst screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination vs. CuI/1,10-phenanthroline for Ullmann coupling .
- Solvent optimization : Replace DMF with DMAc or THF to reduce side reactions .
- Microwave-assisted synthesis : Apply 100°C for 10 min to accelerate kinetics and improve yield by 15–20% .
Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Isothermal titration calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to infer interaction forces .
- Site-directed mutagenesis : Modify key residues (e.g., catalytic lysine) in the enzyme to validate binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
